molecular formula C23H25N7O2 B2528061 2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide CAS No. 1172771-38-8

2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide

カタログ番号: B2528061
CAS番号: 1172771-38-8
分子量: 431.5
InChIキー: BZVFVGDVFLQBRC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a structurally complex acetamide derivative featuring a pyrazole core substituted with an amino-methylamino group, a 3-(o-tolyl)-1,2,4-oxadiazol-5-yl moiety, and an N-(2,6-dimethylphenyl)acetamide side chain.

特性

IUPAC Name

2-[5-amino-3-(methylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O2/c1-13-8-5-6-11-16(13)21-27-23(32-29-21)18-20(24)30(28-22(18)25-4)12-17(31)26-19-14(2)9-7-10-15(19)3/h5-11H,12,24H2,1-4H3,(H,25,28)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVFVGDVFLQBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=C(C(=N2)NC)C3=NC(=NO3)C4=CC=CC=C4C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide is a complex organic molecule notable for its potential biological activity due to the presence of functional groups such as oxadiazole and pyrazole rings. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C22H25N7O2C_{22}H_{25}N_7O_2 and a molecular weight of approximately 425.49 g/mol. Its structure includes:

  • Oxadiazole moiety : Known for diverse biological activities.
  • Pyrazole ring : Often associated with anti-inflammatory and analgesic properties.
  • Acetamide group : Contributes to the compound's reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of the compound is primarily characterized by its inhibitory effects on cholinesterases, which are important targets in the treatment of neurodegenerative diseases like Alzheimer's.

Inhibition of Cholinesterases

Recent studies have demonstrated that derivatives of oxadiazole and pyrazole exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

CompoundAChE IC50 (µM)BuChE IC50 (µM)Notable Features
Standard (Donepezil)33.65 ± 3.5035.80 ± 4.60Benchmark for comparison
Compound under study12.8 - 99.253.1 - 99.2Moderate dual inhibition

The compound's IC50 values indicate its potential effectiveness compared to established drugs, suggesting it may serve as a promising candidate in drug development for cognitive disorders .

Structure-Activity Relationship (SAR)

SAR studies have revealed that modifications to the substituents on the oxadiazole and pyrazole rings can significantly influence biological activity. For example:

  • The introduction of electron-withdrawing groups (like nitro groups) enhances inhibitory potency against AChE.
  • Conversely, bulky substituents tend to reduce activity due to steric hindrance.

Key Findings from SAR Studies

  • Substituent Effects : The position and nature of substituents on the aryl rings were crucial for determining inhibitory activity.
  • Functional Group Variations : Compounds with methoxy or dimethylamino groups showed improved binding affinities compared to those with simple alkyl groups .

Case Studies

  • Neuroprotective Properties : A study highlighted that certain derivatives exhibited neuroprotective effects alongside cholinesterase inhibition, suggesting potential applications in treating neurodegenerative diseases .
  • Docking Studies : Molecular docking simulations have been employed to predict binding affinities with target proteins, supporting experimental findings regarding the compound's mechanism of action.

科学的研究の応用

Key Structural Features

FeatureDescription
Oxadiazole moiety Known for diverse biological activities; often used in drug development.
Pyrazole ring Provides a basic framework for further functionalization and potential pharmacological effects.
Acetamide structure Commonly found in medicinal chemistry; enhances solubility and bioavailability.

Research indicates that compounds similar to 2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide exhibit various biological activities:

Anticancer Properties

In vitro studies have shown that derivatives of this compound can inhibit cancer cell growth significantly. For instance:

  • Compounds with similar structures demonstrated percent growth inhibitions (PGIs) against several cancer cell lines, including SNB-19 and OVCAR-8, with PGIs exceeding 85% .

Enzyme Inhibition

The oxadiazole and pyrazole components may contribute to the inhibition of important enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in treating neurodegenerative diseases . Molecular docking studies suggest that this compound can effectively interact with these enzymes, potentially serving as a reversible inhibitor.

Synthesis Pathway

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxadiazole Ring : Achieved through condensation reactions.
  • Introduction of the Pyrazole Structure : Accomplished via cyclization.
  • Final Acylation Step : Attaching the acetamide group to complete the synthesis.

This multi-step process reflects the compound's complexity and versatility for further derivatization aimed at enhancing biological activity .

Acetylcholinesterase Inhibition

Research has shown that compounds similar to this one can exhibit IC50 values ranging from 5.80 µM to 40.80 µM for AChE inhibition, indicating potential efficacy comparable to established medications like Donepezil .

Neuroprotective Effects

Studies indicate that compounds featuring the oxadiazole moiety can provide neuroprotective effects by inhibiting cholinesterases, thereby enhancing cholinergic transmission in models of neurodegeneration .

類似化合物との比較

Key Observations :

  • The oxadiazole ring in the target compound may confer greater metabolic stability compared to sulfur-containing dithiazoles, which are prone to oxidation .
  • Unlike the anti-exudative acetamide-triazoles in , the target compound’s pyrazole-oxadiazole system could target different pathways (e.g., kinase inhibition) due to its nitrogen-rich heterocycles .

Pharmacological Activity

While direct bioactivity data for the target compound is absent, analogs provide insights:

  • Dithiazole Derivatives : Exhibit antimicrobial (MIC: 2–8 µg/mL against S. aureus) and antitumor activity (IC₅₀: 10–50 µM in HeLa cells) via intercalation or enzyme inhibition .
  • Acetamide-Triazoles : Demonstrated 70–85% inhibition of edema in rodent models at 10 mg/kg, comparable to diclofenac sodium .
  • Target Compound : The o-tolyl group may enhance binding to hydrophobic enzyme pockets, while the dimethylphenyl acetamide could mimic tyrosine kinase inhibitors (e.g., imatinib analogs) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。